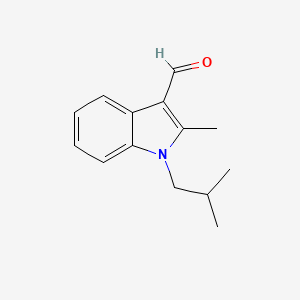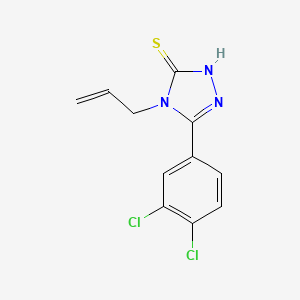
1-异丁基-2-甲基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde (IMICA) is an important intermediate in the synthesis of indole-3-carboxylic acid derivatives, which are widely used in the pharmaceutical and agrochemical industries. IMICA is also used as a starting material for the synthesis of various pharmaceuticals, such as anti-depressants, anti-inflammatory agents, and anti-tumor agents. IMICA is also used in the production of food additives, fragrances, and flavorings.
科学研究应用
医药化学
1-异丁基-2-甲基-1H-吲哚-3-甲醛是合成各种吲哚衍生物的宝贵前体。 这些衍生物以其生物活性而闻名,包括抗病毒、抗炎和抗癌特性 。该化合物与多种受体具有高亲和力结合的能力,使其成为开发新型治疗剂的重要分子。
农业
在农业领域,吲哚衍生物,如 1-异丁基-2-甲基-1H-吲哚-3-甲醛,在植物激素和生长调节剂的合成中发挥作用 。这些化合物可以影响植物的生长发育,有可能导致作物产量提高和抗逆性增强。
作用机制
Target of Action
Indole derivatives, in general, are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, including cell signaling, metabolism, and gene expression .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde, are known to interact with enzymes involved in the synthesis of biologically active molecules. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, they can affect cellular metabolism by interacting with metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For instance, indole derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can degrade over time, leading to changes in their biological activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s biological activity and potential therapeutic applications .
Subcellular Localization
1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular processes .
属性
IUPAC Name |
2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(2)8-15-11(3)13(9-16)12-6-4-5-7-14(12)15/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFLLRAZZIMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359596 |
Source


|
| Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
714278-20-3 |
Source


|
| Record name | 1-ISOBUTYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)








![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)


